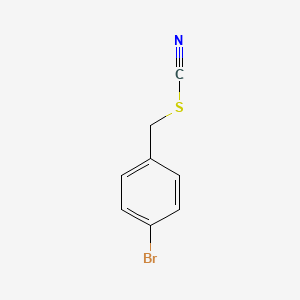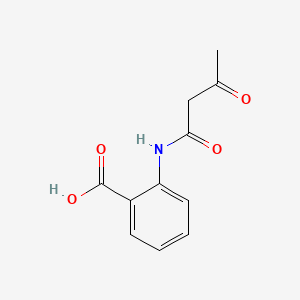
4-ブロモ-1-エチル-3-メチル-1H-ピラゾール
説明
4-Bromo-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C6H9BrN2 It is a derivative of pyrazole, characterized by the presence of a bromine atom at the fourth position, an ethyl group at the first position, and a methyl group at the third position
科学的研究の応用
4-Bromo-1-ethyl-3-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazole derivatives.
作用機序
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
生化学分析
Biochemical Properties
4-bromo-1-ethyl-3-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to react with titanium tetrachloride to form binary adducts . The nature of these interactions often involves the formation of hydrogen bonds or coordination complexes, which can alter the reactivity and stability of the biomolecules involved.
Cellular Effects
The effects of 4-bromo-1-ethyl-3-methyl-1H-pyrazole on different cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its mutagenicity has been tested using the L-arabinose forward mutation assay of Salmonella typhimurium . Such studies help in understanding how this compound affects cellular functions and contributes to genetic variations.
Molecular Mechanism
At the molecular level, 4-bromo-1-ethyl-3-methyl-1H-pyrazole exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The binding interactions often involve the nitrogen atoms in the pyrazole ring, which can form coordination complexes with metal ions or hydrogen bonds with other biomolecules . These interactions can lead to changes in the conformation and activity of the target molecules.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole over time are crucial for its biochemical applications. In laboratory settings, it has been observed that the compound maintains its stability under specific conditions, but may degrade over time, affecting its long-term efficacy. Studies on its temporal effects have shown that prolonged exposure can lead to changes in cellular function, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
The effects of 4-bromo-1-ethyl-3-methyl-1H-pyrazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
4-bromo-1-ethyl-3-methyl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation, producing metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of 4-bromo-1-ethyl-3-methyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and its affinity for certain tissues play a crucial role in its biological effects .
Subcellular Localization
The subcellular localization of 4-bromo-1-ethyl-3-methyl-1H-pyrazole is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity. For example, it may localize to the nucleus, affecting gene expression, or to the mitochondria, influencing cellular metabolism. Understanding its subcellular localization helps in elucidating its precise mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole typically involves the bromination of 1-ethyl-3-methyl-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 4-bromo-1-ethyl-3-methyl-1H-pyrazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound with high purity.
Types of Reactions:
Substitution Reactions: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyrazole oxides or reduction reactions to remove the bromine atom, yielding 1-ethyl-3-methyl-1H-pyrazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Pyrazole oxides.
Reduction Products: 1-Ethyl-3-methyl-1H-pyrazole.
類似化合物との比較
4-Bromo-1-methyl-1H-pyrazole: Lacks the ethyl group at the first position.
4-Bromo-3-methyl-1H-pyrazole: Lacks the ethyl group at the first position and has a different substitution pattern.
1-Ethyl-3-methyl-1H-pyrazole: Lacks the bromine atom at the fourth position.
Uniqueness: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole is unique due to the combination of its bromine, ethyl, and methyl substituents, which confer distinct chemical reactivity and biological activity. This specific substitution pattern allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
4-bromo-1-ethyl-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPZYLLRIDYELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399376 | |
| Record name | 4-bromo-1-ethyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519018-28-1 | |
| Record name | 4-bromo-1-ethyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


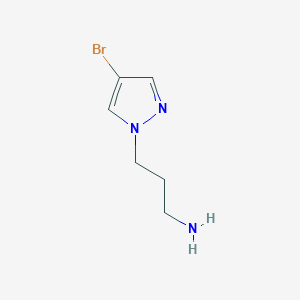
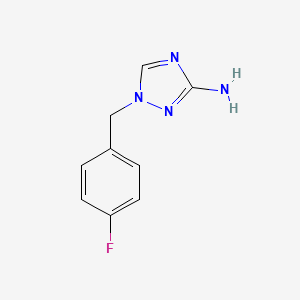
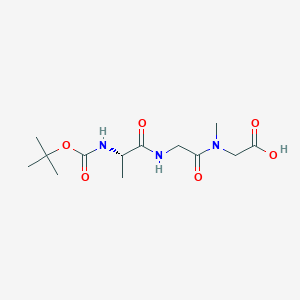
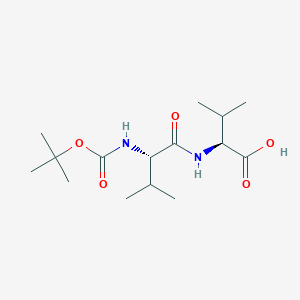
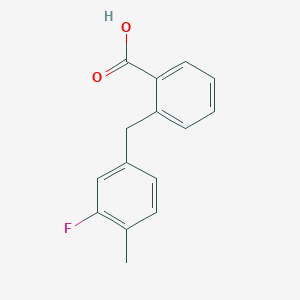

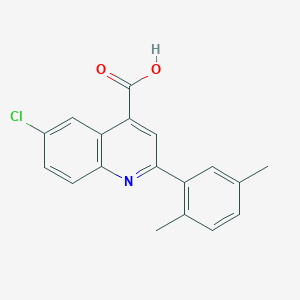


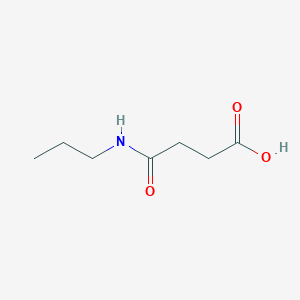
![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

